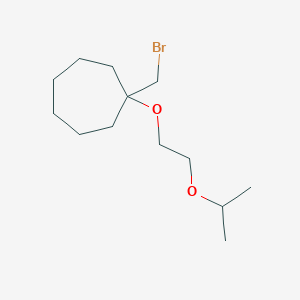
2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid is a chemical compound that features a cyclopropyl group attached to a pyrazole ring, which is further connected to a methoxypropanoic acid moiety
Méthodes De Préparation
The synthesis of 2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the pyrazole ring, followed by the introduction of the cyclopropyl group. The final step involves the attachment of the methoxypropanoic acid moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound may be used in the development of new materials or as an intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid can be compared with other similar compounds, such as:
- 3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine
- 4-(5-cyclopropyl-1H-pyrazol-1-yl)butanoic acid These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-(5-cyclopropylpyrazol-1-yl)-3-methoxypropanoic acid |
InChI |
InChI=1S/C10H14N2O3/c1-15-6-9(10(13)14)12-8(4-5-11-12)7-2-3-7/h4-5,7,9H,2-3,6H2,1H3,(H,13,14) |
Clé InChI |
CDBSYSQERMJMGM-UHFFFAOYSA-N |
SMILES canonique |
COCC(C(=O)O)N1C(=CC=N1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
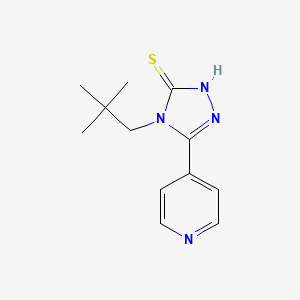
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
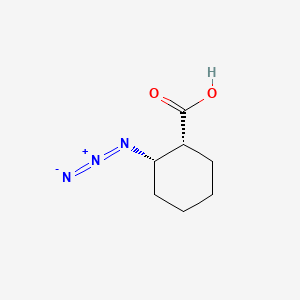
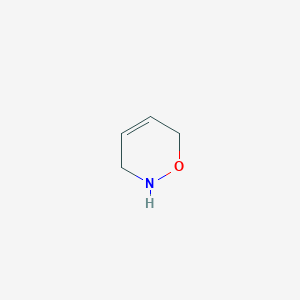
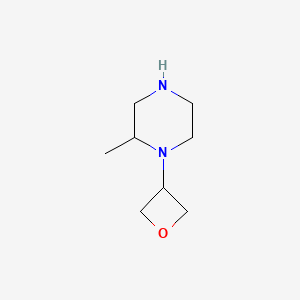
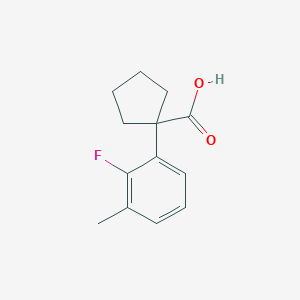
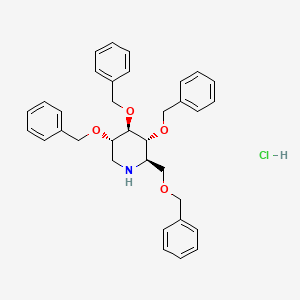
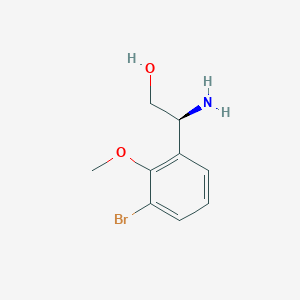
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
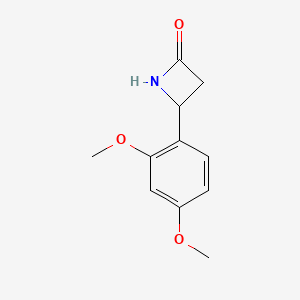

![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)
